Asciminib hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Asciminib, also known as ABL001, is a potent allosteric inhibitor of BCR-ABL. ABL001 prevents emergence of resistant disease when administered in combination with nilotinib in an in vivo murine model of chronic myeloid leukemia. Cell proliferation studies demonstrate that ABL001 selectively inhibited the growth of CML and Ph+ ALL cells with potencies ranging from 1-10nM range. ABL001 was tested for activity against clinically observed mutations and found to be active in the low nM range. In the KCL-22 mouse xenograft model, ABL001 displayed potent anti-tumor activity with complete tumor regression observed and a clear dose-dependent correlation with pSTAT5 inhibition.

Scientific Research Applications

Allosteric Inhibition Mechanism

- Asciminib functions as an allosteric inhibitor by binding to the myristoyl site of the BCR-ABL1 protein. This binding locks BCR-ABL1 into an inactive conformation, distinct from other ABL kinase inhibitors. It's effective against native and mutated BCR-ABL1, including the T315I mutation (Hughes et al., 2019).

Specificity and Potency

- Asciminib exhibits high specificity and potency against BCR-ABL1, with its action primarily on the myristate binding pocket of ABL1 and BCR-ABL1. This mechanism is unique as it does not involve interaction with ATP-binding sites, making it effective against kinase domain mutations that cause resistance to ATP-competitive drugs (Manley et al., 2020).

Pharmacokinetics in Impaired Function

- Studies have shown that asciminib's pharmacokinetic profile is affected by renal or hepatic impairment. However, these impairments do not significantly alter its exposure or safety profile, supporting its use in patients with varying degrees of renal or hepatic dysfunction (Hoch et al., 2021).

Resistance Mechanisms

- Research indicates that asciminib's efficacy can be influenced by the overexpression of ABCB1 and ABCG2 transporters. These transporters are involved in the efflux of asciminib, contributing to resistance. Combining asciminib with specific inhibitors of these transporters can restore sensitivity (Eadie et al., 2018).

Mutation-Induced Resistance

- Certain mutations, like I502L and V468F in BCR-ABL, can induce resistance to asciminib. These mutations adversely affect the binding of Asciminib to BCR-ABL, impacting its therapeutic efficacy. Understanding these mechanisms is crucial for designing novel inhibitors to overcome resistance (Zhan et al., 2019).

Combination Therapy

- Combining asciminib with other tyrosine kinase inhibitors (TKIs) like ponatinib can suppress the emergence of resistance. This combination strategy is particularly effective against resistant BCR-ABL1 mutants and has been shown to enhance target inhibition and suppress resistant outgrowth in clinical isolates (Eide et al., 2019).

Comparative Studies with Other TKIs

- Asciminib has demonstrated superior efficacy and safety compared to bosutinib in patients with CML-CP after at least 2 prior TKIs. The major molecular response rates and safety profiles favor asciminib, supporting its use as a new therapy in this heavily pretreated patient population (Mauro et al., 2021).

Real-Life Clinical Practice

- Asciminib has shown a high efficacy and safety profile in heavily pretreated CML patients based on real-life data. It positions asciminib as a potent and safe treatment option for CML patients with resistance to several TKI lines (Pérez-Lamas et al., 2021).

Food and Drug Interactions

- The pharmacokinetics of asciminib can be affected by food and other drugs, such as imatinib. Co-administration with imatinib and low-fat meals results in increased asciminib exposure compared to asciminib alone under the same conditions. Asciminib should be administered in a fasted state to avoid suboptimal exposures (Hoch et al., 2021).

properties

CAS RN |

2119669-71-3 |

|---|---|

Product Name |

Asciminib hydrochloride |

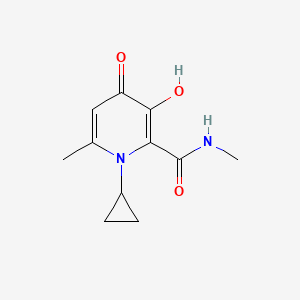

Molecular Formula |

C20H19Cl2F2N5O3 |

Molecular Weight |

486.3 |

IUPAC Name |

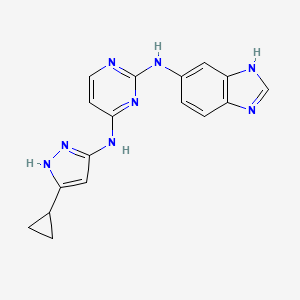

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |

InChI Key |

HGCOOPLEWPBLOY-PFEQFJNWSA-N |

SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)

![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)